

Application Notes & Protocols: Long-Term Stability of (2S,4R)-DS89002333 in Solution

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | (2S,4R)-DS89002333 | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information on the long-term stability of **(2S,4R)-DS89002333**, a potent and orally active PRKACA inhibitor, in various solution formulations.[1][2][3] **(2S,4R)-DS89002333** has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC) by targeting the DNAJB1-PRKACA fusion protein.[1][3][4] Understanding the stability of this compound in solution is critical for the development of reliable in vitro assays and for the formulation of therapeutic agents. These application notes summarize the stability of **(2S,4R)-DS89002333** stock solutions under different storage conditions and provide protocols for solubility and stability assessment.

Physicochemical Properties

- Molecular Formula: C22H20ClF2N3O3[5]
- Molecular Weight: 447.86 g/mol [5]
- Target: PRKACA (Protein Kinase cAMP-Activated Catalytic Subunit Alpha)[3][5]
- Bioactivity: IC₅₀ of 0.3 nM for PRKACA inhibition.[1][2][5]

Long-Term Stability of Stock Solutions



The stability of **(2S,4R)-DS89002333** is highly dependent on the solvent, storage temperature, and duration. All stock solutions should be stored sealed and protected from moisture and light. [1]

Table 1: Summary of Long-Term Stability Data for (2S,4R)-DS89002333 Stock Solutions

| Solvent System | Concentration | Storage Temperature | Recommended Storage Period |
|--|---------------|------------------------|-------------------------------|
| DMSO | 100 mg/mL | -20°C | 1 month[1] |
| DMSO | 100 mg/mL | -80°C | 6 months[1] |
| 10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline | ≥ 2.5 mg/mL | -20°C / -80°C | Data not publicly available |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | -20°C / -80°C | Data not publicly available |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | -20°C / -80°C | Data not publicly available |

Experimental Protocols

This protocol outlines the steps for preparing high-concentration stock solutions of **(2S,4R)- DS89002333**.

Materials:

- (2S,4R)-DS89002333 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, amber vials
- Vortex mixer



Ultrasonic bath

Procedure:

- Aseptically weigh the desired amount of (2S,4R)-DS89002333 powder and transfer it to a sterile amber vial.
- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[2]
- Vortex the mixture thoroughly for 2-3 minutes.
- If necessary, use an ultrasonic bath to aid dissolution.[1][2]
- Once a clear solution is obtained, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Workflow for Stock Solution Preparation



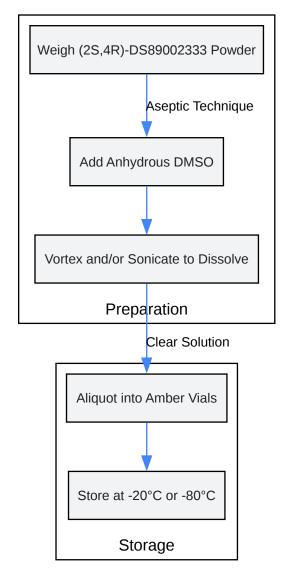


Figure 1: Workflow for Stock Solution Preparation

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Caption: Workflow for preparing and storing (2S,4R)-DS89002333 stock solutions.

This protocol provides a general framework for assessing the stability of **(2S,4R)-DS89002333** in solution over time. A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.[6][7]

Materials:

(2S,4R)-DS89002333 solution samples



- HPLC system with UV or Mass Spectrometry (MS) detector[8]
- Appropriate HPLC column (e.g., C18 reverse-phase)[8]
- Mobile phase (e.g., acetonitrile and water with appropriate buffers)[8]
- Reference standard of (2S,4R)-DS89002333

Procedure:

- Prepare solutions of (2S,4R)-DS89002333 in the desired solvent systems and store them
 under the specified conditions (e.g., different temperatures, light exposure).
- At designated time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot of each sample.
- Dilute the samples to an appropriate concentration for HPLC analysis.
- Inject the samples, along with a reference standard, into the HPLC system.
- Analyze the chromatograms to determine the peak area of the parent compound, (2S,4R)-DS89002333.
- Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
- Monitor for the appearance of new peaks, which may indicate degradation products.

Logical Flow for Stability Assessment



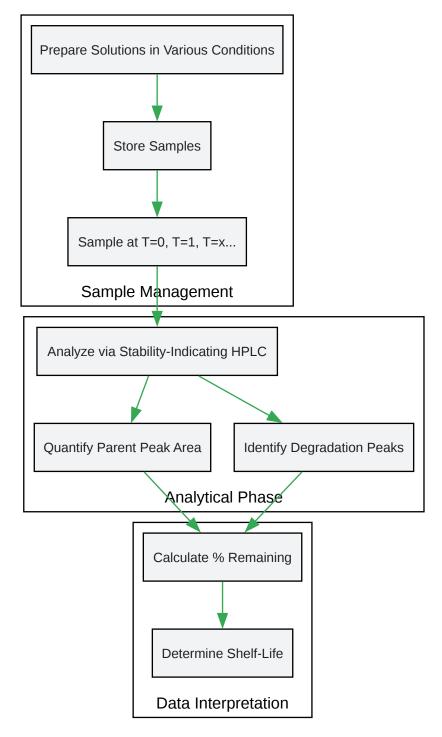


Figure 2: Logic for HPLC-Based Stability Assessment



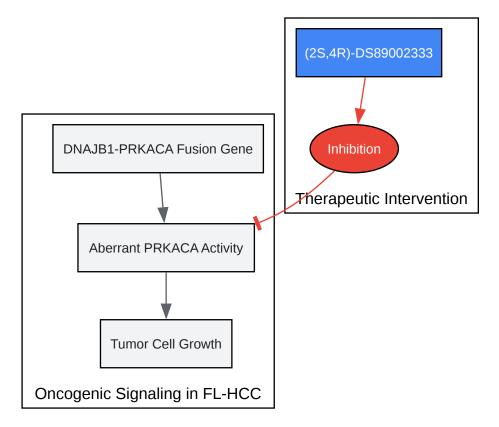


Figure 3: Mechanism of Action of (2S,4R)-DS89002333

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